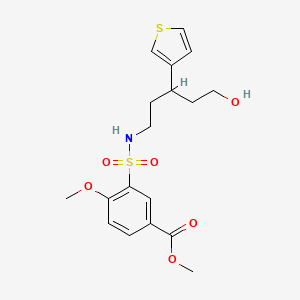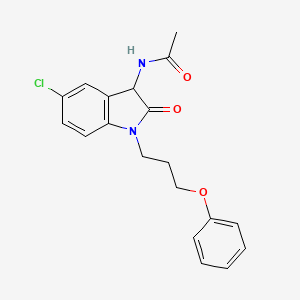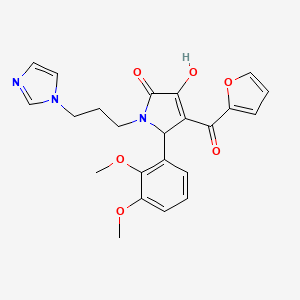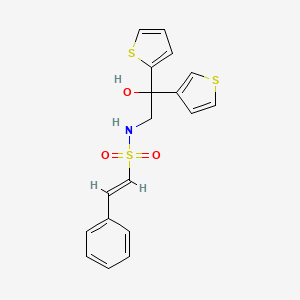
methyl 3-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-4-methoxybenzoate” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also has a sulfamoyl group (-SO2NH2), a methoxy group (-OCH3), and a carboxylate ester group (-COOCH3) .
Applications De Recherche Scientifique
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups containing Schiff base, demonstrated promising applications in photodynamic therapy for cancer treatment. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Another study explored the synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands. These compounds were tested for their antibacterial and antifungal activities, showing moderate activity against selected species of bacteria and fungi. The study suggests potential applications of such compounds in developing antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Environmental Pollution Reduction
Research on Achromobacter sp. demonstrated its ability to degrade thiophenic compounds like dibenzothiophene, present in fossil fuels, suggesting an application in biodesulfurization to reduce environmental pollution from fossil fuel combustion. The bacterium follows a sulfur-specific pathway, converting pollutants into less harmful compounds (Bordoloi, Rai, Chaudhuri, & Mukherjee, 2014).
Antioxidant Properties
A study on phenyl ether derivatives from the marine-derived fungus Aspergillus carneus highlighted the discovery of compounds with strong antioxidant activity. This suggests potential research applications in exploring antioxidant agents for therapeutic uses (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Propriétés
IUPAC Name |
methyl 3-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6S2/c1-24-16-4-3-14(18(21)25-2)11-17(16)27(22,23)19-8-5-13(6-9-20)15-7-10-26-12-15/h3-4,7,10-13,19-20H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVUZTGHRWKOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2948799.png)
![3-ethyl-4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2948800.png)

![6-chloro-2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2948804.png)

![2-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2948808.png)


![4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol](/img/structure/B2948812.png)

![5-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2948817.png)

